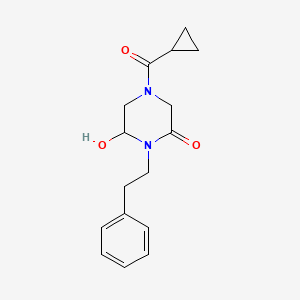

4-(Cyclopropanecarbonyl)-6-hydroxy-1-(2-phenylethyl)piperazin-2-one

Cat. No. B8620708

Key on ui cas rn:

88519-13-5

M. Wt: 288.34 g/mol

InChI Key: FSBSYRPETUVJBU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04523013

Procedure details

0.067 mol of 4-(cyclopropylcarbonyl)-2,6-dioxopiperazine are dissolved in 200 ml of dimethylacetamide. 0.073 mol of sodium methylate are added and the mixture is left for 1 hour at ambient temperature. To the reaction medium is added, dropwise and in an inert atmosphere, a solution of 0.081 mol of (2-ethyl tosyloxy)-benzene in 50 mol of dimethylacetamide and the mixture is brought to 90° C. for 4 hours. It is evaporated to dryness under reduced pressure, the residue is taken up in a mixture of water and methylene chloride and the decanted organic phase is dried over dry sodium sulphate. The solvent is evaporated and the residue, formed by crude 4-(cyclopropylcarbonyl)-2,6-dioxo-1-phenethyl piperazine, is dissolved in 600 ml of ethanol. The solution as thus obtained has added thereto, at 0° C. and in an inert atmosphere, 0.059 mol of manganese chloride and is left for 1 hour at 0° C. 0.23 mol of sodium borohydride is added in portions to the reaction medium, kept at 0° C., and the reaction medium is left for 45 minutes at 0° C. The excess of reducing agent is destroyed by adding acetone. The insoluble salts are filtered, the filtrate is evaporated to dryness and the residue is treated with a mixture of water and methylene chloride. The decanted organic phase is dried over dry sodium sulphate and evaporated to dryness. The residue is purified by filtration on a silica bed and the product as thus obtained, formed by the 4-(cyclopropylcarbonyl)-2-hydroxy-6-oxo-1-phenethyl piperazine, is added in portions to 150 ml of hydrochloric acid previously cooled to 0° C. After one night at ambient temperature, the reaction medium is poured into iced water and extracted with dichloromethane. The organic phase is dried on an anhydrous sodium sulphate and it is evaporated. In this way, there is obtained the 2-(cyclopropylcarbonyl)-1,3,4,6,7,11b-hexahydro-2H-pyrazino(2,1-a)-4-isoquinoleinone; m.p.=148°-149° C., yield: 57%.

Name

sodium methylate

Quantity

0.073 mol

Type

reactant

Reaction Step Two

Name

(2-ethyl tosyloxy)-benzene

Quantity

0.081 mol

Type

reactant

Reaction Step Three

Name

manganese chloride

Quantity

0.059 mol

Type

catalyst

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([C:4]([N:6]2[CH2:11][C:10](=[O:12])[NH:9][C:8](=[O:13])[CH2:7]2)=[O:5])[CH2:3][CH2:2]1.C[O-].[Na+].[CH2:17]([C:19]1[CH:34]=[C:33](C)[CH:32]=[CH:31][C:20]=1S(OC1C=CC=CC=1)(=O)=O)[CH3:18].[BH4-].[Na+]>CC(N(C)C)=O.C(O)C.[Cl-].[Mn+2].[Cl-]>[CH:1]1([C:4]([N:6]2[CH2:11][C:10](=[O:12])[N:9]([CH2:18][CH2:17][C:19]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:20]=3)[CH:8]([OH:13])[CH2:7]2)=[O:5])[CH2:2][CH2:3]1 |f:1.2,4.5,8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.067 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC1)C(=O)N1CC(NC(C1)=O)=O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)N(C)C

|

Step Two

|

Name

|

sodium methylate

|

|

Quantity

|

0.073 mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Three

|

Name

|

(2-ethyl tosyloxy)-benzene

|

|

Quantity

|

0.081 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=C(S(=O)(=O)OC2=CC=CC=C2)C=CC(=C1)C

|

|

Name

|

|

|

Quantity

|

50 mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)N(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0.23 mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Six

|

Name

|

manganese chloride

|

|

Quantity

|

0.059 mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Mn+2].[Cl-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the reaction medium is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It is evaporated to dryness under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue is taken up in a mixture of water and methylene chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the decanted organic phase is dried over dry sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent is evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue, formed by crude 4-(cyclopropylcarbonyl)-2,6-dioxo-1-phenethyl piperazine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution as thus obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

has added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

kept at 0° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the reaction medium is left for 45 minutes at 0° C

|

|

Duration

|

45 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is destroyed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding acetone

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The insoluble salts are filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate is evaporated to dryness

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue is treated with a mixture of water and methylene chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The decanted organic phase is dried over dry sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The residue is purified by filtration on a silica bed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product as thus obtained

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC1)C(=O)N1CC(N(C(C1)=O)CCC1=CC=CC=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |